molecular formula C8H14ClN3O2 B3047699 ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate CAS No. 1431966-38-9

ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate

Cat. No.: B3047699
CAS No.: 1431966-38-9
M. Wt: 219.67
InChI Key: OUTRTNFYPZSAQJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1431966-38-9, molecular formula: C₈H₁₄ClN₃O₂, molecular weight: 219.67 g/mol) is a pyrazole derivative characterized by an amino group at position 3, an ethyl substituent at position 1, and an ester moiety at position 5 (Figure 1) . Pyrazole-based compounds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . This compound serves as a versatile intermediate in synthesizing heterocyclic systems with enhanced pharmacological profiles. Its structural features, such as the electron-donating amino group and lipophilic ethyl chain, influence reactivity, solubility, and target interactions.

Properties

IUPAC Name

ethyl 5-amino-2-ethylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-11-6(5-7(9)10-11)8(12)13-4-2;/h5H,3-4H2,1-2H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTRTNFYPZSAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-38-9
Record name 1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compoundsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different pyrazole derivatives.

    Substitution: The amino and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In organic synthesis, ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of functional materials .

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-5-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 1-(4-Cl-benzyl), 3-phenyl C₁₉H₁₇ClN₂O₂ Dihedral angles (6.97° and 79.25°) between pyrazole and aryl rings; weak C–H∙∙∙O interactions .
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate 1-(2-Br-phenyl), 5-amino C₁₂H₁₂BrN₃O₂ Bromophenyl group enhances steric bulk; used in antimicrobial agent synthesis .
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate 5-hydroxy C₆H₈N₂O₃ Hydroxy group increases polarity; potential for hydrogen bonding .
Pyrano[2,3-c]pyrazole-5-carboxylate derivatives Fused pyran ring Varies Enhanced fluorescence; synthesized via green methods (ZnO NPs, aqueous media) .

Key Observations :

  • Functional Groups: Amino and ester groups enable nucleophilic reactions (e.g., amidation, cyclization), while bromine or chlorine atoms in analogues enhance halogen bonding in target interactions .
  • Fused Systems: Pyrano[2,3-c]pyrazole derivatives exhibit strong fluorescence due to extended conjugation, a property absent in the non-fused target compound .

Physicochemical Properties

  • Crystallography : The target compound’s planar pyrazole ring (r.m.s. deviation <0.01 Å in analogues) facilitates π–π stacking, while substituents like 4-chlorobenzyl introduce steric effects, altering crystal packing .
  • Solubility : The ethyl ester group enhances lipophilicity compared to hydroxy or carboxyl analogues, impacting bioavailability .

Tables and Figures :

  • Figure 1: Structure of ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.
  • Table 1 : Structural and functional comparison of pyrazole-5-carboxylate derivatives.

Biological Activity

Ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

The exact mechanism of action for this compound is not fully elucidated; however, pyrazole derivatives are known to interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition : Many pyrazole compounds inhibit specific enzymes, affecting biochemical pathways related to inflammation and cancer.
  • Receptor Modulation : These compounds can act as agonists or antagonists at various receptors, influencing cellular responses.

Research indicates that pyrazole derivatives can impact pathways involved in inflammation, cancer proliferation, and microbial resistance, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Haemophilus influenzae0.49 μg/ml
Haemophilus parainfluenzae0.49 μg/ml
Escherichia coli0.038 μmol/ml
Pseudomonas aeruginosa0.067 μmol/ml

These findings suggest that the compound possesses significant activity against both planktonic and biofilm-forming cells .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. In animal models, such as carrageenan-induced paw edema tests, derivatives of pyrazole have been shown to reduce inflammation significantly. The structure-activity relationship indicates that specific substitutions on the pyrazole ring enhance anti-inflammatory effects .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • In Vitro Studies : A study evaluated the cytotoxicity of related compounds using Vero cells. The results indicated no significant cytotoxic effects at concentrations exerting antimicrobial activity (EC50 = 278.8 μg/ml), demonstrating a favorable safety profile .
  • Comparative Analysis : Ethyl 3-amino derivatives were compared with other pyrazoles, revealing unique properties that could be exploited for drug development. For instance, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited MIC values lower than those of established antibiotics like fluconazole .

Research Applications

This compound serves multiple roles in research:

  • Medicinal Chemistry : It is used as a scaffold for synthesizing new therapeutic agents targeting inflammation and microbial infections.
  • Agricultural Chemistry : Its derivatives are explored for developing agrochemicals due to their biological activity against plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate
Reactant of Route 2
ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate

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